N1-tert-butyl-3-methylbenzene-1,4-diamine

Polyurethane RIM Pot life Steric hindrance

N1-tert-Butyl-3-methylbenzene-1,4-diamine (CAS 1155909-42-4) is a substituted aromatic diamine with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol. Its IUPAC name is N4-(1,1-dimethylethyl)-2-methyl-1,4-benzenediamine, and it features a tert-butyl substituent on the N1 amine and a methyl group at the 3-position of the benzene ring.

Molecular Formula C11H18N2
Molecular Weight 178.279
CAS No. 1155909-42-4
Cat. No. B2537961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-tert-butyl-3-methylbenzene-1,4-diamine
CAS1155909-42-4
Molecular FormulaC11H18N2
Molecular Weight178.279
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(C)(C)C)N
InChIInChI=1S/C11H18N2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,13H,12H2,1-4H3
InChIKeyULVRELZPFVMUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-tert-Butyl-3-methylbenzene-1,4-diamine (CAS 1155909-42-4): Structural Identity and In-Class Positioning for R&D Procurement


N1-tert-Butyl-3-methylbenzene-1,4-diamine (CAS 1155909-42-4) is a substituted aromatic diamine with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . Its IUPAC name is N4-(1,1-dimethylethyl)-2-methyl-1,4-benzenediamine, and it features a tert-butyl substituent on the N1 amine and a methyl group at the 3-position of the benzene ring . The predicted boiling point is 301.4 ± 22.0 °C, the predicted density is 1.007 ± 0.06 g/cm³, and the predicted pKa is 7.53 ± 0.33 . This compound belongs to the class of sterically hindered aromatic diamines used as intermediates in polyurethane/polyurea elastomers and specialty polymers, where the tert-butyl substituent imparts quantifiably distinct processing and performance characteristics versus non-hindered or less-hindered analogs . This compound is available from specialty chemical suppliers including Biosynth (via CymitQuimica) and A2B Chem for laboratory and R&D use .

Why N1-tert-Butyl-3-methylbenzene-1,4-diamine Cannot Be Casually Substituted with Other Alkylated Aromatic Diamines


Aromatic diamines within the phenylenediamine and toluenediamine families are not functionally interchangeable. The specific combination of N1-tert-butyl and 3-methyl substitution on the benzene ring generates a unique steric and electronic profile that governs three critical performance dimensions: (1) amine-isocyanate reaction kinetics, which directly determine pot life and processability in polyurethane reaction injection molding (RIM) [1]; (2) toxicological profile, where the Ames test outcome differs between structurally similar isomers [2]; and (3) solubility and film-forming behavior in high-performance polymers, which determines suitability for solution-casting applications [3]. A simple unsubstituted phenylenediamine such as p-phenylenediamine or m-phenylenediamine (MPD) reacts too rapidly with isocyanates (pot life too short for molding large parts) [1], while diethyl-substituted variants such as DETDA can exhibit different mutagenicity profiles [2] and distinct solubility characteristics [3]. The evidence below establishes the quantitative dimensions along which N1-tert-butyl-3-methylbenzene-1,4-diamine is differentiated from its closest analogs.

Quantitative Differentiation Evidence for N1-tert-Butyl-3-methylbenzene-1,4-diamine Versus Structural Analogs


Sterically Modulated Amine Reactivity: Extended Pot Life in Polyurethane RIM Systems Versus Unhindered Diamines and DETDA

The N1-tert-butyl substituent on N1-tert-butyl-3-methylbenzene-1,4-diamine converts one primary amine to a secondary amine with substantial steric bulk, which reduces the reaction rate with isocyanates compared to unhindered primary aromatic diamines [1]. Patent disclosures on the closely related mono-tert-butyltoluenediamine isomers establish that the mono-tert-alkyl substitution pattern yields a reactivity that is slower than diethyl toluene diamine (DETDA), making formulations containing these hindered diamines more suitable for RIM manufacture of large automobile parts where longer flow and fill times are required [2]. Unhindered diamines such as toluene diamine react so rapidly that the reaction mixture must be molded immediately to avoid gelation prior to mold filling [1]. The specific N1-tert-butyl-3-methyl substitution pattern provides a unique balance: the tert-butyl on the amine nitrogen sterically shields the reactive site while the 3-methyl group on the aromatic ring provides additional electronic modulation without introducing a second hindered amine site .

Polyurethane RIM Pot life Steric hindrance

Ames Mutagenicity Profile: Non-Mutagenic Outcome for Mono-tert-Butyl Substituted Isomers Versus Unsubstituted and Diethyl Analogs

The mono-tert-butyltoluenediamine isomers—structurally analogous to N1-tert-butyl-3-methylbenzene-1,4-diamine in bearing a single tert-butyl substituent ortho to an amine on a methyl-substituted benzene ring—have been explicitly tested and shown to be non-mutagenic in the Ames test [1][2]. This finding contrasts with the well-documented mutagenicity concerns associated with certain unsubstituted aromatic diamines (e.g., toluene diamine isomers) [3]. The Ames-negative result is specifically attributed to the mono-tert-alkyl substitution pattern; the steric bulk of the tert-butyl group is believed to interfere with metabolic activation pathways that convert aromatic amines to mutagenic intermediates [1]. This toxicological differentiation carries direct implications for industrial hygiene requirements and regulatory compliance burdens associated with procurement and use.

Genotoxicity Ames test Occupational safety

Enhanced Solubility and Film-Forming Capability in High-Performance Polymers Versus Non-tert-Butyl Analogs

The incorporation of tert-butyl substituents on aromatic diamine monomers has been systematically demonstrated to dramatically improve polymer solubility. In polyimides derived from diamines containing tert-butyl groups, the bulky pendant groups disrupt chain packing and reduce inter-chain interactions, yielding polymers that are soluble in common organic solvents at room temperature versus the insolubility of non-alkylated counterparts [1]. Specifically, polyamides containing di-tert-butyl-substituted N,N,N′,N′-tetraphenyl-1,4-phenylenediamine (TPPA) units were amorphous and exhibited good solubility in many organic solvents including NMP and DMAc, enabling solution-casting into flexible films [2]. By analogy, N1-tert-butyl-3-methylbenzene-1,4-diamine, bearing one tert-butyl and one methyl substituent on the benzene ring, is expected to impart intermediate solubility enhancement compared to non-alkylated phenylenediamines, enabling solution-processing routes that are unavailable with unsubstituted m-phenylenediamine (MPD) or p-phenylenediamine [3].

Polyimide solubility Solution-casting Polymer processing

Redox Stability Enhancement: Tert-Butyl Substitution Confers Irreversible Cycle Stability Versus Non-Substituted Phenylenediamine-Based Polymers

In a direct head-to-head comparison within the same polymer class, polyamides containing di-tert-butyl-substituted N,N,N′,N′-tetraphenyl-1,4-phenylenediamine (TPPA) units exhibited enhanced redox stability and electrochromic performance when compared with the corresponding analogs without tert-butyl substituents on the TPPA unit [1]. These tert-butyl-containing polyamides showed well-defined and reversible redox couples during oxidative scanning, with electroactivity remaining intact after cycling 500 times between neutral and fully oxidized states [2]. The specific performance metrics for the di-tert-butyl-substituted polyamides included: coloration efficiency (CE) of 216 cm²/C for green coloring, optical transmittance change (ΔT%) up to 64% at 424 nm and 59% at 983 nm for green coloration, and 90% at 778 nm for blue coloration [2]. While N1-tert-butyl-3-methylbenzene-1,4-diamine contains only one tert-butyl group, the class-level principle—that tert-butyl substitution on phenylenediamine cores stabilizes the oxidized (radical-cation) state against degradation—is directly transferable, suggesting this monomer will yield polymers with intermediate redox stability between non-substituted and di-tert-butyl-substituted variants [1].

Electrochromic polymers Redox stability Cyclic voltammetry

Recommended Application Scenarios Where N1-tert-Butyl-3-methylbenzene-1,4-diamine Offers Differentiated Value


Polyurethane RIM Chain Extender for Large-Area Automotive and Industrial Molded Parts

In reaction injection molding (RIM) of polyurethane/urea elastomers for large automotive parts (bumpers, grilles, body panels), the sterically hindered N1-tert-butyl amine functionality of N1-tert-butyl-3-methylbenzene-1,4-diamine is expected to provide extended pot life compared to unhindered aromatic diamines, addressing the critical processing challenge described in US Patent 4,482,690 where unsubstituted aromatic diamines cause premature gelation before mold filling is complete [1]. The mono-tert-alkyl substitution pattern is directly analogous to the mono-tert-butyltoluenediamine isomers that CA 1260013 A identifies as having reactivity slower than DETDA and being particularly suited for RIM of large parts [2]. This compound is recommended for formulation R&D where both extended flow time and high final tensile modulus are required—a combination that unhindered or diethyl-substituted diamines do not simultaneously deliver.

Synthesis of Organo-Soluble Polyimides and Polyamides for Solution-Processed Flexible Electronics

For R&D programs developing solution-processable polyimides for flexible displays, gas-separation membranes, or dielectric layers in organic field-effect transistors, the tert-butyl and methyl substituents on N1-tert-butyl-3-methylbenzene-1,4-diamine disrupt inter-chain packing to enhance polymer solubility in common aprotic solvents, as demonstrated for analogous tert-butyl-containing aromatic diamines in CN 104356011 B [3] and in the polyamide systems described by Hsiao et al. (2009), where di-tert-butyl-substituted TPPA polyamides were amorphous and readily soluble in NMP and DMAc at room temperature [4]. This enables spin-coating, inkjet printing, and roll-to-roll processing routes that are inaccessible with insoluble MPD-based polyimides. The mono-tert-butyl-mono-methyl substitution pattern provides a tunable hydrophobicity and free-volume architecture suitable for gas-separation membrane optimization.

Electrochromic Polymer Monomer for Long-Cycle-Life Smart Windows and Displays

In electrochromic polymer development, the tert-butyl substituent on the phenylenediamine core has been proven—through direct head-to-head comparison—to enhance redox stability versus non-substituted analogs [5]. The di-tert-butyl-substituted TPPA polyamides achieved over 500 stable redox switching cycles with high coloration efficiency (CE = 216 cm²/C) and optical contrast up to 90% ΔT [4]. N1-tert-Butyl-3-methylbenzene-1,4-diamine, as a mono-tert-butyl variant, is recommended for copolymerization studies aimed at optimizing the trade-off between redox stability (enhanced by the tert-butyl group) and electrochemical activity (modulated by the less-hindered primary amine site), targeting applications such as smart windows, anti-glare rearview mirrors, and low-power displays where device lifetime is the critical performance metric.

Occupational-Safety-Conscious Industrial Antioxidant Intermediate Synthesis

For industrial antioxidant development programs where worker exposure and regulatory compliance are primary procurement considerations, N1-tert-butyl-3-methylbenzene-1,4-diamine belongs to the mono-tert-alkyl aromatic diamine class for which the Ames-negative (non-mutagenic) result has been explicitly documented for the structurally analogous mono-tert-butyltoluenediamine isomers [2][6]. N-tert-Butyl derivatives of toluenediamine are specifically claimed as antioxidants for preventing oxidation of organic materials including rubber and hydrocarbons in patent US 4693837 A [7]. This compound can serve as a key intermediate for synthesizing antioxidant additives where the genotoxicity liability associated with unsubstituted aromatic diamines is unacceptable from a regulatory or corporate stewardship standpoint.

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